1,1'-[1,2-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride
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Overview
Description
1,1’-[1,2-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a phenylenebis(methylene) group linking two tetraazacyclododecane rings, making it a significant molecule in coordination chemistry and potential biomedical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,2-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride typically involves the following steps:
Formation of the Phenylenebis(methylene) Linker: This step involves the reaction of 1,2-dibromobenzene with formaldehyde under basic conditions to form the phenylenebis(methylene) intermediate.
Cyclization with Tetraazacyclododecane: The intermediate is then reacted with 1,4,7,10-tetraazacyclododecane in the presence of a suitable base, such as sodium hydroxide, to form the desired compound.
Purification and Conversion to Octahydrochloride: The final product is purified using chromatographic techniques and converted to its octahydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated purification systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,2-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylene linkers or the nitrogen atoms in the tetraazacyclododecane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
1,1’-[1,2-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a chelating agent in biological systems, particularly in metal ion detoxification.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of advanced materials with specific electronic or magnetic properties.
Mechanism of Action
The mechanism of action of 1,1’-[1,2-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride involves its ability to chelate metal ions. The tetraazacyclododecane rings provide multiple nitrogen donor atoms that can coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially altering their function or facilitating their transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane: A simpler analog without the phenylenebis(methylene) linker.
1,1’-[1,2-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane): The base compound without the octahydrochloride form.
Uniqueness
1,1’-[1,2-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride is unique due to its ability to form highly stable metal complexes, which can be utilized in various applications ranging from catalysis to biomedical research. The presence of the phenylenebis(methylene) linker enhances its structural rigidity and coordination capabilities compared to simpler analogs.
Properties
IUPAC Name |
1-[[2-(1,4,7,10-tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane;octahydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46N8.8ClH/c1-2-4-24(22-32-19-15-29-11-7-26-8-12-30-16-20-32)23(3-1)21-31-17-13-27-9-5-25-6-10-28-14-18-31;;;;;;;;/h1-4,25-30H,5-22H2;8*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELBBTQUNNUNPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(CCNCCN1)CC2=CC=CC=C2CN3CCNCCNCCNCC3.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54Cl8N8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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